molecular formula C17H14BrNO2 B5000307 3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile

Cat. No.: B5000307
M. Wt: 344.2 g/mol
InChI Key: PNLZFFAAINEFTE-VMPITWQZSA-N
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Description

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a bromine atom, a methoxy group, and a phenylprop-2-enoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxybenzonitrile, followed by the introduction of the phenylprop-2-enoxy group through an etherification reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde.

    Reduction: Formation of 3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromine atom and phenylprop-2-enoxy group contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methoxy-4-propoxybenzonitrile
  • 3-bromo-4-methoxybenzonitrile
  • 3-bromo-5-methoxy-4-(pentyloxy)benzaldehyde

Uniqueness

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile is unique due to the presence of the phenylprop-2-enoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-11H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZFFAAINEFTE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)C#N)Br)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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